molecular formula C11H15NO2 B009888 Methyl 3-[4-(aminomethyl)phenyl]propanoate CAS No. 100511-78-2

Methyl 3-[4-(aminomethyl)phenyl]propanoate

Cat. No. B009888
M. Wt: 193.24 g/mol
InChI Key: OQZWLJLXFNYXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves innovative methods, such as the use of α,ω-(phenylseleno) carbonyl compounds for sequential ring-closing metathesis and radical cyclization, leading to bicyclic products (Clive & Cheng, 2001). Additionally, methyl 2-hydroxyimino-3-phenyl-propionate has been synthesized as a precursor for α-amino acids, showcasing the importance of such intermediates in organic synthesis (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-[4-(aminomethyl)phenyl]propanoate has been extensively analyzed through crystallography, revealing intricate details about their geometry and intermolecular interactions. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate elucidates the presence of inter-molecular hydrogen bonds, offering insights into the stability and reactivity of such compounds (Li et al., 2009).

Chemical Reactions and Properties

Methyl 3-[4-(aminomethyl)phenyl]propanoate and its derivatives participate in a variety of chemical reactions, highlighting their versatility. For example, reactions involving phenylseleno analogues demonstrate the potential for creating bicyclic structures through metathesis and cyclization (Clive & Cheng, 2001). These reactions underscore the compound's significance in synthetic chemistry, particularly in constructing complex molecular architectures.

Physical Properties Analysis

The physical properties of methyl 3-[4-(aminomethyl)phenyl]propanoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through spectroscopic and crystallographic methods, providing a basis for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of methyl 3-[4-(aminomethyl)phenyl]propanoate, including its reactivity, stability, and functional group transformations, are central to its utility in organic synthesis. The compound's ability to undergo transformations, such as nitrosation and oximation, as well as its role in forming intermolecular hydrogen bonds, illustrates its versatility and applicability in creating a wide range of chemical entities (Li et al., 2009).

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

  • Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : This review highlights the reactivity of certain derivatives, useful as building blocks for synthesizing heterocyclic compounds, including a variety of heterocycles such as pyrazolo-imidazoles and spiropyridines. The unique reactivity offers mild reaction conditions for generating versatile dyes from a broad range of precursors, indicating potential application areas in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).

Flavor Compounds in Foods

  • Branched chain aldehydes in foods : Reviews the production and degradation of branched aldehydes from amino acids, crucial for the flavor in both fermented and non-fermented food products. This suggests applications in food science, particularly in enhancing or controlling flavors through biochemical pathways (Smit, Engels, & Smit, 2009).

Anticancer Agents

  • Cinnamic Acid Derivatives : The review on cinnamic acid and its derivatives in anticancer research points out their potential as traditional and recent synthetic antitumor agents, indicating a possible application in developing new cancer treatments based on chemical modification and reactivity of these compounds (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

methyl 3-[4-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZWLJLXFNYXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328696
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(aminomethyl)phenyl]propionate

CAS RN

100511-78-2
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of methyl (2E)-3-(4-cyanophenyl)acrylate (18 g, 0.096 mol) in methanol (200 ml) was added Pd/C (1.8 g) and hydrogenated under a pressure of 50 psi of hydrogen for 12 h. The catalyst was filtered off and the filtrate was concentrated to a residue. The residue was purified by chromatography (SiO2, chloroform/methanol 9/1) to yield the title compound as a liquid (16 g, 86%). TLC:CHCl3/MeOH (9/1); Rf: 0.3
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-[4-(aminomethyl)phenyl]propanoate
Reactant of Route 2
Methyl 3-[4-(aminomethyl)phenyl]propanoate
Reactant of Route 3
Methyl 3-[4-(aminomethyl)phenyl]propanoate
Reactant of Route 4
Methyl 3-[4-(aminomethyl)phenyl]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[4-(aminomethyl)phenyl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[4-(aminomethyl)phenyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.